![molecular formula C13H11FN2O2S B2983147 (2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797892-82-0](/img/structure/B2983147.png)
(2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
“(2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C13H11FN2O2S and a molecular weight of 278.3. It is related to a class of compounds known as thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Scientific Research Applications
Synthesis and Characterization
The development of compounds related to (2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves complex synthetic pathways aimed at enhancing their chemical and physical properties for potential applications. For instance, the synthesis and screening of fluoro-substituted pyrazolyl benzoxazoles involved reacting 3-Formylchromone with 1-(4-(4-fluorophenyl)thiazol-2-yl)hydrazine to yield compounds with potential biological activity (Jadhav, Nikumbh, & Karale, 2015). Similarly, the synthesis, spectral characterization, DFT, and docking studies of thiazol-5-yl and thiophene-2-yl methanone derivatives highlight the importance of structural optimization and theoretical calculations in understanding the properties and reactivity of such compounds (Shahana & Yardily, 2020).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of these compounds are significant areas of research. For example, a study on the synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids demonstrates the potential of heteroatom-activated beta-lactam antibiotics against Gram-negative bacteria (Woulfe & Miller, 1985). Another research effort synthesized (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone and related compounds, exhibiting inhibitory effects on cancer cell lines, showcasing the anticancer potential of these molecules (Bhole & Bhusari, 2011).
Material Science Applications
The compounds also find applications in material science, such as the study on the crystal structure of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, which contributes to the understanding of structural properties relevant to material science and pharmaceuticals (Nagaraju et al., 2018).
Mechanism of Action
Target of Action
Compounds containing similar moieties, such as thiazole and imidazole, have been found to interact with a wide range of biological targets .
Mode of Action
Compounds with similar structures have been found to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Related compounds have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Compounds with similar structures have been found to have various pharmacokinetic properties .
Result of Action
Related compounds have been found to have a range of biological activities .
Action Environment
Environmental factors can significantly influence the action of many compounds .
properties
IUPAC Name |
(2-fluorophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c14-11-4-2-1-3-10(11)12(17)16-7-9(8-16)18-13-15-5-6-19-13/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXBSDFOCBFVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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